molecular formula C14H10FNO2 B5444254 2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one

2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one

Cat. No.: B5444254
M. Wt: 243.23 g/mol
InChI Key: ASXUYEWEUQLTDG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one involves a carbonylation-cyclization domino reaction. This process uses ortho-halophenols and cyanamide as starting materials. The reaction is catalyzed by palladium and involves the use of Mo(CO)6 as a carbon monoxide source. The reaction proceeds through a carbonylative coupling followed by an intramolecular cyclization to form the benzoxazine ring .

Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. This one-pot reaction can also be conducted under microwave conditions to improve yields and reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to its biological effects. For example, benzoxazine derivatives have been shown to inhibit serine proteases, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can enhance its biological activity and stability. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXUYEWEUQLTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326934
Record name 2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301655-88-9
Record name 2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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